2-Anilino-4-methylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(phenylamino)pyrimidin-5-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(phenylamino)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-chloropyrimidine with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 4-methyl-2-(phenylamino)pyrimidin-5-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(phenylamino)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-2-(phenylamino)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(phenylamino)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
4,5-dimethylpyrazole: A potent COX-2 inhibitor.
2,4,5-trichloropyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-methyl-2-(phenylamino)pyrimidin-5-ol stands out due to its unique combination of a phenylamino group and a hydroxyl group on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
98456-06-5 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-anilino-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C11H11N3O/c1-8-10(15)7-12-11(13-8)14-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13,14) |
InChI Key |
BLOAZXCHBAYDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.